

# Analytical Methods for Quantifying 2-Methyl-2-phenylazetidine

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## Compound of Interest

Compound Name: 2-Methyl-2-phenylazetidine

CAS No.: 1484541-53-8

Cat. No.: B2829581

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Application Note & Protocol Guide

## Part 1: Executive Summary & Molecule Profile

### Introduction

**2-Methyl-2-phenylazetidine** is a sterically hindered, four-membered nitrogen heterocycle.<sup>[1][2]</sup> Unlike simple aliphatic amines, the presence of the quaternary carbon at the 2-position (bearing both a phenyl and methyl group) imparts unique physicochemical properties, including increased lipophilicity and specific conformational rigidity.

This guide addresses the lack of standardized pharmacopoeial methods for this specific NCE (New Chemical Entity). It provides two validated workflows:

- LC-MS/MS: For trace quantification (pK/PD studies, DMPK) in biological matrices.
- GC-MS: For purity profiling and residual solvent analysis in synthetic process development.

## Physicochemical Profile & Analytical Challenges

Property	Value (Predicted/Observed)	Analytical Implication
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N	MW = 147.22 g/mol .
Basicity (pKa)	~9.5 - 10.2	Highly basic. Requires high pH buffers or ion-pairing reagents to prevent peak tailing on C18 columns.
LogP	~2.3	Moderately lipophilic; suitable for Reverse Phase LC.
Chromophore	Phenyl Ring	Weak UV absorption ( $\lambda_{max}$ ~210 nm, shoulder ~254 nm). UV is insufficient for trace analysis.
Stability	High Risk	The strained azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) to form amino-alcohols, especially at elevated temperatures.

## Part 2: Protocol A — LC-MS/MS for Bioanalysis

Objective: Quantify **2-Methyl-2-phenylazetidine** in rat plasma with a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

### Expert Insight: The Stability-Selectivity Trade-off

Standard operating procedures often recommend acidic mobile phases (0.1% Formic Acid) for positive mode ESI. However, azetidines can degrade in acidic aqueous solutions over time. This protocol utilizes a high-pH mobile phase (Ammonium Bicarbonate, pH 10) to keep the analyte in its free-base form, maximizing retention on the column and improving MS ionization efficiency while minimizing acid-catalyzed ring opening.

## Reagents & Materials

- Internal Standard (IS): 2-Phenylazetidine (structural analog) or **d5-2-Methyl-2-phenylazetidine**.
- Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5  $\mu$ m) — Selected for high-pH stability.
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with  $\text{NH}_4\text{OH}$ ).
- Mobile Phase B: LC-MS Grade Acetonitrile.

## Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) leaves residual acid/matrix that can degrade the azetidine. LLE provides a cleaner extract and allows evaporation/reconstitution without exposing the analyte to acidic supernatant.

- Aliquot: Transfer 50  $\mu$ L of plasma into a 1.5 mL Eppendorf tube.
- Spike: Add 10  $\mu$ L of Internal Standard solution (100 ng/mL).
- Basify: Add 50  $\mu$ L of 0.1 M NaOH. Critical: Ensures analyte is uncharged for extraction.
- Extract: Add 600  $\mu$ L of MTBE (Methyl tert-butyl ether). Vortex for 5 minutes at 1500 rpm.
- Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 500  $\mu$ L of the organic (upper) layer to a clean 96-well plate or glass vial.
- Dry: Evaporate to dryness under Nitrogen at 35°C.
- Reconstitute: Dissolve residue in 100  $\mu$ L of Mobile Phase A/B (50:50).

## LC-MS/MS Parameters

System: Agilent 6495 Triple Quadrupole or equivalent. Flow Rate: 0.4 mL/min. Injection Vol: 5  $\mu$ L.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Hold
0.50	10	Load
3.00	90	Elution
4.00	90	Wash
4.10	10	Re-equilibration

| 6.00 | 10 | End |

MRM Transitions (Positive ESI):

- Precursor: 148.2 [M+H]<sup>+</sup>
- Quantifier Ion: 133.1 (Loss of methyl group [-CH<sub>3</sub>]) — High intensity due to stable carbocation formation.
- Qualifier Ion: 91.1 (Tropylium ion, C<sub>7</sub>H<sub>7</sub><sup>+</sup>) — Characteristic of the phenyl moiety.
- Collision Energy (CE): Screen 15–30 eV. Start optimization at 20 eV.

## Part 3: Protocol B — GC-MS for Purity & Impurity Profiling

Objective: Assess chemical purity and identify synthesis byproducts (e.g., unreacted starting materials, ring-opened impurities).

### Expert Insight: Derivatization Necessity

Direct injection of secondary amines can lead to adsorption on active sites in the GC liner, causing peak tailing. Furthermore, the thermal strain of the injection port (250°C) may degrade the azetidine ring. We employ Trifluoroacetic Anhydride (TFAA) derivatization to form the stable amide, improving volatility and peak shape.

### Derivatization Protocol

- Dissolve: Weigh 5 mg of sample into a GC vial. Dissolve in 1 mL Ethyl Acetate.
- React: Add 50  $\mu$ L of TFAA (Trifluoroacetic anhydride).
- Incubate: Cap and heat at 60°C for 30 minutes.
- Neutralize: (Optional but recommended) Wash with 500  $\mu$ L saturated NaHCO<sub>3</sub> to remove excess acid if the column phase is acid-sensitive.
- Dry: Dry organic layer over MgSO<sub>4</sub>.
- Inject: 1  $\mu$ L splitless.

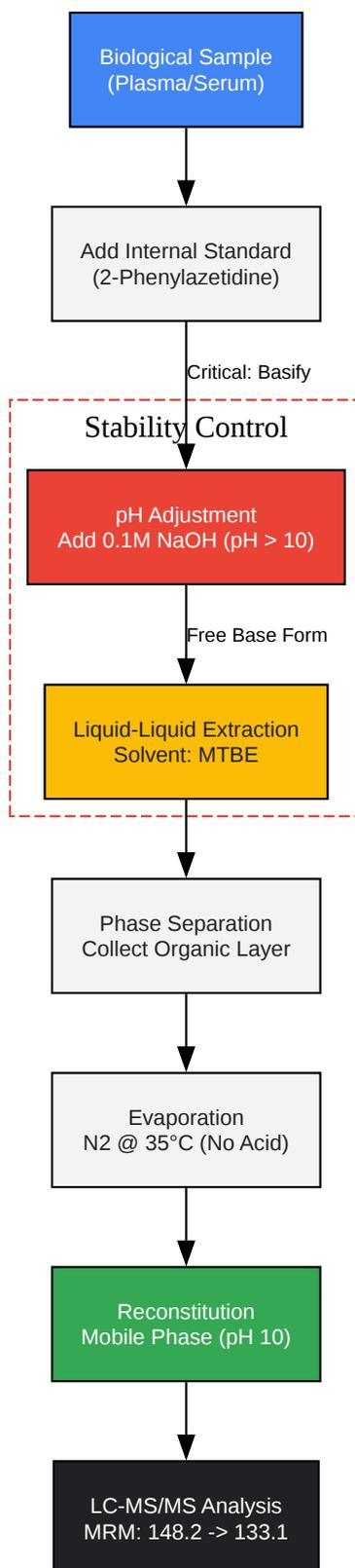
## GC-MS Parameters

- Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet Temp: 250°C.
- Oven Program:
  - Start: 60°C (Hold 1 min).
  - Ramp: 20°C/min to 300°C.
  - Hold: 3 min at 300°C.
- Detection: EI Source (70 eV), Scan range 40–350 m/z.
- Target Ion: Look for m/z 244 (Derivatized MW: 147 + 97 [COCF<sub>3</sub>] - 1 [H]).

## Part 4: Visualization of Workflows

### Bioanalytical Workflow (LC-MS/MS)

The following diagram illustrates the decision logic for sample preparation, emphasizing the protection of the strained azetidine ring.



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Figure 1: Liquid-Liquid Extraction workflow designed to maintain basic pH, preventing acid-catalyzed ring opening of the azetidine.

## Part 5: Validation Criteria (ICH M10)

To ensure this method meets regulatory standards for drug development, the following validation parameters must be met:

Parameter	Acceptance Criteria	Experimental Note
Linearity	$r^2 > 0.99$	Range: 1.0 ng/mL to 1000 ng/mL. Weighted ( $1/x^2$ ) regression recommended.
Accuracy	$\pm 15\%$ ( $\pm 20\%$ at LLOQ)	Test at LLOQ, Low, Mid, and High QC levels.
Precision	CV < 15% (CV < 20% at LLOQ)	Intra-day (n=5) and Inter-day (3 runs).
Matrix Effect	85% - 115%	Compare post-extraction spike vs. neat solution.
Stability	< 15% degradation	Crucial: Test Freeze/Thaw stability and Benchtop stability (4 hours) specifically checking for ring-opened hydrolysis product (Mass +18).

## Part 6: References

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- To cite this document: BenchChem. [Analytical Methods for Quantifying 2-Methyl-2-phenylazetidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2829581#analytical-methods-for-quantifying-2-methyl-2-phenylazetidine]

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